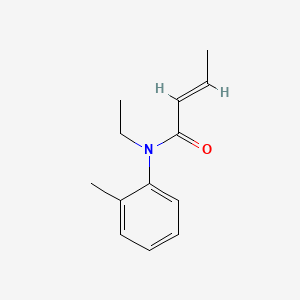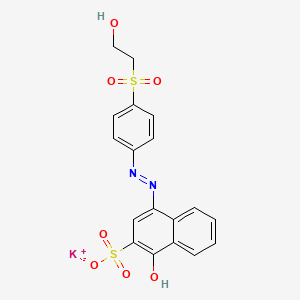
rac-1-Palmitoyl-2-linoléoyl-3-chloropropanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol: is a synthetic lipid compound that has garnered significant attention due to its biochemical and physiological effects. As a member of the chlorinated lipids family, it possesses notable anti-inflammatory and anti-tumor properties .
Applications De Recherche Scientifique
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
The primary targets of rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol (PLCP) are NF-κB , a transcription factor crucial in several disorders, and AMPK , a protein involved in regulating energy metabolism .
Mode of Action
PLCP interacts with its targets by inhibiting the activity of NF-κB and activating AMPK . This dual action results in changes to cellular processes, including energy metabolism and transcription of specific genes .
Biochemical Pathways
The inhibition of NF-κB by PLCP can affect various biochemical pathways, including those involved in inflammation and tumor progression . On the other hand, the activation of AMPK can influence energy metabolism pathways, promoting a shift towards catabolic processes .
Result of Action
The molecular and cellular effects of PLCP’s action include the induction of apoptosis, a process of programmed cell death that plays a vital role in eliminating damaged cells . This can lead to anti-inflammatory and anti-tumor effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of PLCP. For instance, its solubility in different solvents can affect its bioavailability and thus its effectiveness
Analyse Biochimique
Biochemical Properties
Rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol has been found to interact with several key enzymes and proteins. It inhibits the activity of NF-κB, a transcription factor crucial in several disorders . Furthermore, it activates AMPK, a protein involved in regulating energy metabolism and exhibiting anti-tumor properties .
Cellular Effects
Rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It induces apoptosis, a process of programmed cell death that plays a vital role in eliminating damaged cells .
Molecular Mechanism
The molecular mechanism of action of Rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the activity of NF-κB and activates AMPK, thereby exerting its effects at the molecular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol typically involves the esterification of 3-chloropropane-1,2-diol with palmitic acid and linoleic acid. The reaction is catalyzed by an acid or base, and the conditions are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol involves large-scale esterification processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: : rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .
Major Products: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds where the chlorine atom is replaced by other functional groups .
Comparaison Avec Des Composés Similaires
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol can be compared with other similar compounds, such as:
rac-1,2-bis-Palmitoyl-3-chloropropanediol: Another chlorinated lipid with similar properties but different fatty acid composition.
1-Palmitoyl-2-linolenoyl-3-chloropropanediol: A compound with a similar structure but containing linolenic acid instead of linoleic acid.
The uniqueness of rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol lies in its specific combination of palmitic acid and linoleic acid, which contributes to its distinct biochemical properties and research applications .
Propriétés
Numéro CAS |
1246833-87-3 |
|---|---|
Formule moléculaire |
C37H67ClO4 |
Poids moléculaire |
611.4 g/mol |
Nom IUPAC |
(1-chloro-3-hexadecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C37H67ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17- |
Clé InChI |
KBIIPAPVKFNOGB-BCTRXSSUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









